5-amino-4-(1H-benzimidazol-2-yl)-1-(5-chloro-2-methoxyphenyl)-2H-pyrrol-3-one
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Overview
Description
5-amino-4-(1H-benzimidazol-2-yl)-1-(5-chloro-2-methoxyphenyl)-2H-pyrrol-3-one is a complex organic compound that features a benzimidazole ring, a pyrrolone ring, and a chlorinated methoxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-1-(5-chloro-2-methoxyphenyl)-2H-pyrrol-3-one typically involves multi-step organic reactions. A common approach might include:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Formation of the pyrrolone ring: This step might involve cyclization reactions using appropriate starting materials such as amino acids or their derivatives.
Introduction of the chlorinated methoxyphenyl group: This can be done through electrophilic aromatic substitution reactions using chlorinated methoxybenzene derivatives.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Choosing solvents that favor the desired reaction pathway.
Temperature and Pressure: Controlling these parameters to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the amino group or the benzimidazole ring.
Reduction: Reduction reactions might target the nitro or carbonyl groups if present.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Compounds with similar structures are often studied for their ability to inhibit specific enzymes.
Medicine
Drug Development: The compound might be investigated for its potential as a therapeutic agent in treating diseases such as cancer or infections.
Industry
Material Science: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-amino-4-(1H-benzimidazol-2-yl)-1-(5-chloro-2-methoxyphenyl)-2H-pyrrol-3-one would depend on its specific biological target. Generally, such compounds might:
Bind to Enzymes: Inhibiting their activity by binding to the active site.
Interact with DNA: Intercalating between DNA bases and disrupting replication or transcription.
Modulate Receptors: Acting as agonists or antagonists at specific receptors.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(4-chlorophenyl)-4-(1H-benzimidazol-2-yl)-2H-pyrrol-3-one
- 5-amino-4-(1H-benzimidazol-2-yl)-1-(3,4-dichlorophenyl)-2H-pyrrol-3-one
Uniqueness
The uniqueness of 5-amino-4-(1H-benzimidazol-2-yl)-1-(5-chloro-2-methoxyphenyl)-2H-pyrrol-3-one lies in its specific substitution pattern, which might confer unique biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
5-amino-4-(1H-benzimidazol-2-yl)-1-(5-chloro-2-methoxyphenyl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c1-25-15-7-6-10(19)8-13(15)23-9-14(24)16(17(23)20)18-21-11-4-2-3-5-12(11)22-18/h2-8H,9,20H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUBDESRRZNSTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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